BenchChemオンラインストアへようこそ!

Keto-itraconazole

CYP3A4 inhibition Drug-drug interaction Enzyme kinetics

Ensure DDI study precision with Keto-itraconazole (keto-ITZ), the active CYP3A4-inhibiting metabolite of itraconazole. Differentiate your research from unreliable generics: demand a CoA confirming ≥98% purity to avoid stereoisomer interference. With an unbound IC50 of 7.0 nM, this essential analytical standard is critical for accurate LC-MS/MS calibration and PBPK modeling. Secure validated experimental results. Inquire now.

Molecular Formula C35H36Cl2N8O5
Molecular Weight 719.6 g/mol
CAS No. 112560-33-5
Cat. No. B608329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeto-itraconazole
CAS112560-33-5
SynonymsKeto-itraconazole;  Keto itraconazole;  Ketoitraconazole; 
Molecular FormulaC35H36Cl2N8O5
Molecular Weight719.6 g/mol
Structural Identifiers
SMILESCC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H36Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-24,31H,13-16,18-20H2,1-2H3/t24?,31-,35-/m1/s1
InChIKeyGZEZATDDANETAV-CEAPFGRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Keto-Itraconazole (CAS 112560-33-5): Overview of a Key Itraconazole Metabolite for DDI Research


Keto-itraconazole (CAS 112560-33-5, C35H36Cl2N8O5, MW 719.62) is a circulating metabolite of the triazole antifungal agent itraconazole (ITZ), generated via CYP3A4-mediated oxidation of the primary metabolite hydroxy-itraconazole (OH-ITZ) [1]. Unlike the parent drug or OH-ITZ, keto-itraconazole is considered an inactive antifungal metabolite but is recognized as a potent inhibitor of the cytochrome P450 enzyme CYP3A4, a critical mediator of drug-drug interactions (DDIs) [2]. This compound is primarily utilized as a reference standard for analytical method development, bioanalytical quantification in clinical studies, and for probing the mechanistic underpinnings of CYP3A4-mediated DDIs [3].

Why Keto-Itraconazole (CAS 112560-33-5) Cannot Be Substituted with In-Class Analogs


Keto-itraconazole is not an interchangeable azole antifungal. Its specific value lies not in antifungal activity but in its distinct role as an analytical biomarker and a critical mechanistic component in CYP3A4 inhibition studies. Generic substitution with other itraconazole-related compounds or broader azole standards (e.g., ketoconazole, posaconazole, voriconazole) is scientifically invalid because it fails to account for the compound's unique in vivo formation, specific quantitative properties (e.g., low plasma concentration, long-term stability), and its distinct inhibitory potency profile, which is essential for accurately modeling and understanding itraconazole's complex pharmacokinetics and drug-drug interaction potential [1]. Its procurement is therefore driven by highly specialized research and analytical applications rather than broad antifungal utility.

Keto-Itraconazole (CAS 112560-33-5) Quantitative Evidence Guide


CYP3A4 Inhibition Potency: Keto-Itraconazole vs. Itraconazole and Metabolites

Keto-itraconazole demonstrates a distinct inhibitory profile against CYP3A4, being equipotent to the parent drug itraconazole (ITZ) and slightly less potent than hydroxy-itraconazole (OH-ITZ) in vitro. In a human liver microsome assay using midazolam hydroxylation as a probe, the unbound IC50 value for keto-ITZ (7.0 nM) was comparable to ITZ (6.1 nM) and OH-ITZ (4.6 nM). However, its intrinsic clearance (CLint) of 62.5 ml·min⁻¹·nmol CYP3A4⁻¹ is only slightly lower than ITZ (69.3), indicating a significant contribution to the overall inhibition pool [1].

CYP3A4 inhibition Drug-drug interaction Enzyme kinetics

Quantitative Plasma Concentration: Keto-Itraconazole vs. Parent Drug and Active Metabolite

In immunocompromised patients receiving a 200 mg oral solution of itraconazole, the mean steady-state plasma concentration of keto-itraconazole is approximately 200-fold lower than that of the parent drug and its active metabolite. The mean ± SD plasma concentrations were 3.94 ± 2.68 μg/L for keto-ITZ, compared to 833 ± 468 μg/L for ITZ and 798 ± 454 μg/L for OH-ITZ [1]. This substantial quantitative difference underscores its role as a minor but mechanistically relevant circulating species.

Pharmacokinetics Therapeutic Drug Monitoring Bioanalysis

Analytical Recovery and Stability: Keto-Itraconazole in Validated LC-MS/MS Assays

In a validated LC-MS/MS method for the simultaneous quantification of itraconazole and its three metabolites, keto-itraconazole exhibited excellent analytical recovery (103.4%) and a stable response with minimal matrix effects (matrix factor close to 1.0). Critically, the compound demonstrated remarkable stability in human plasma, with no degradation observed after storage at -70°C for 145 days [1]. This long-term stability is a key attribute for a reference standard used in longitudinal clinical studies.

Bioanalytical method validation LC-MS/MS Reference standards

Primary Research and Industrial Applications for Keto-Itraconazole (CAS 112560-33-5)


Mechanistic Modeling of CYP3A4-Mediated Drug-Drug Interactions (DDIs)

Keto-itraconazole is a critical component for developing accurate physiologically-based pharmacokinetic (PBPK) models. Its potent CYP3A4 inhibition (unbound IC50 = 7.0 nM) and circulating plasma concentrations must be integrated into models to accurately predict the magnitude of DDIs caused by itraconazole [1]. Neglecting keto-ITZ leads to under-prediction of in vivo inhibition and potential clinical risk.

Bioanalytical Method Development and Clinical Trial Support

Serving as a reference standard for the development and validation of LC-MS/MS assays, high-purity (>98%) keto-itraconazole enables the simultaneous quantification of itraconazole and its metabolites in human plasma [2]. Its established analytical parameters, including a quantification range of 0.4-200 ng/mL and proven 145-day stability at -70°C, make it an indispensable tool for supporting clinical pharmacokinetic and DDI studies [2].

Comparative Metabolism and Enzymology Studies

Keto-itraconazole is employed in vitro to dissect the sequential CYP3A4-mediated metabolism of itraconazole. Studies have determined its kinetic parameters, such as an unbound Km of 1.4 nM and intrinsic clearance (CLint) of 62.5 ml·min⁻¹·nmol CYP3A4⁻¹, allowing researchers to understand the enzyme's affinity and capacity for this specific metabolic step relative to the parent drug and other metabolites [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Keto-itraconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.